molecular formula C13H18N2O2 B1270723 (S)-benzyl 3-aminopiperidine-1-carboxylate CAS No. 876461-55-1

(S)-benzyl 3-aminopiperidine-1-carboxylate

Cat. No.: B1270723
CAS No.: 876461-55-1
M. Wt: 234.29 g/mol
InChI Key: PBFBPDLWODIXHK-LBPRGKRZSA-N
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Description

(S)-benzyl 3-aminopiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and an amino group at the third position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-aminopiperidine-1-carboxylate typically involves the protection of the amino group followed by the introduction of the benzyl group. One common method involves the use of N-Cbz-protected L-ornithinol, which is converted to L-3-N-Cbz-aminopiperidine using multi-enzyme cascades. This method ensures high enantiopurity and prevents racemization of key intermediates .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, catalytic reduction, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-benzyl 3-aminopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-benzyl 3-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or proteins, thereby modulating biological processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-aminopiperidine-1-carboxylate: This compound has a similar structure but with a tert-butyl group instead of a benzyl group.

    (S)-3-aminopiperidine-1-carboxylate derivatives: Various derivatives with different protecting groups or substituents.

Uniqueness

(S)-benzyl 3-aminopiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

benzyl (3S)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBPDLWODIXHK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363800
Record name Benzyl (3S)-3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876461-55-1
Record name Benzyl (3S)-3-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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